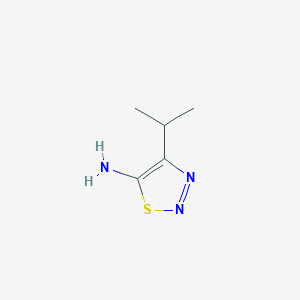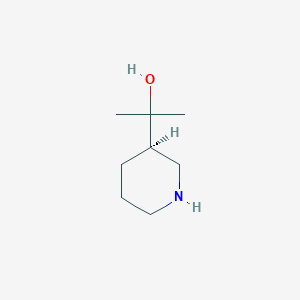
(R)-2-(piperidin-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(piperidin-3-yl)propan-2-ol is a chiral compound with a piperidine ring and a secondary alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(piperidin-3-yl)propan-2-ol typically involves the reduction of a corresponding ketone or the addition of a piperidine derivative to a suitable precursor. One common method is the asymmetric reduction of 3-piperidinone using chiral catalysts to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for ®-2-(piperidin-3-yl)propan-2-ol often involve large-scale asymmetric synthesis using chiral auxiliaries or catalysts. These methods are optimized for high yield and enantiomeric purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(piperidin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include ketones, reduced derivatives, and substituted piperidine compounds.
Wissenschaftliche Forschungsanwendungen
®-2-(piperidin-3-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of various fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of ®-2-(piperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(piperidin-3-yl)propan-2-ol: The enantiomer of the compound with different stereochemistry.
3-piperidinol: A related compound with a hydroxyl group on the piperidine ring.
2-(piperidin-3-yl)ethanol: A similar compound with an ethyl chain instead of a propyl chain.
Uniqueness
®-2-(piperidin-3-yl)propan-2-ol is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and other similar compounds.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
2-[(3R)-piperidin-3-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-8(2,10)7-4-3-5-9-6-7/h7,9-10H,3-6H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
GWVNRACDDXBNBZ-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)([C@@H]1CCCNC1)O |
Kanonische SMILES |
CC(C)(C1CCCNC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



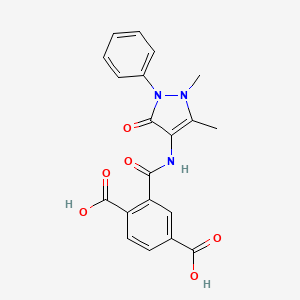
![tert-Butyl 5,5-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13326120.png)

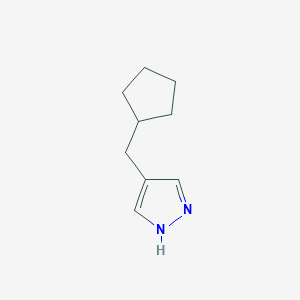
![(R)-8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13326128.png)


![Ethyl 4-fluoro-8-(2-oxo-1,2-dihydropyridin-3-yl)-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B13326142.png)
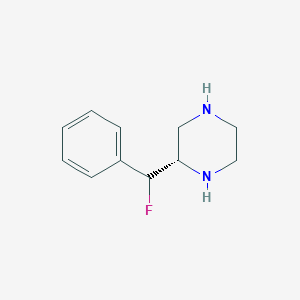
![6-Oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B13326154.png)
![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B13326156.png)
